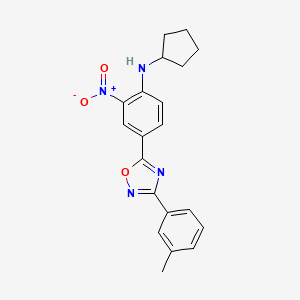
N-(2-methoxybenzyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxybenzyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide, also known as MNSPA, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine.
Mechanism of Action
N-(2-methoxybenzyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide exerts its effects through the inhibition of various enzymes and signaling pathways. For example, N-(2-methoxybenzyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. N-(2-methoxybenzyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
N-(2-methoxybenzyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide has been shown to have various biochemical and physiological effects. For example, N-(2-methoxybenzyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. N-(2-methoxybenzyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide has also been shown to reduce the levels of pro-inflammatory cytokines and chemokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-methoxybenzyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide in lab experiments is its high potency and selectivity. N-(2-methoxybenzyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide has been shown to have low toxicity and high specificity for its target enzymes and signaling pathways. However, one limitation of using N-(2-methoxybenzyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research related to N-(2-methoxybenzyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide. One direction is to study the potential applications of N-(2-methoxybenzyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide in combination with other drugs or therapies. Another direction is to investigate the effects of N-(2-methoxybenzyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide on other diseases such as diabetes and cardiovascular disease. Additionally, future research could focus on developing more efficient synthesis methods for N-(2-methoxybenzyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide and improving its solubility in water.
Conclusion:
In conclusion, N-(2-methoxybenzyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide is a chemical compound that has shown potential applications in the field of medicine. Its high potency and selectivity make it an attractive candidate for further research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions related to N-(2-methoxybenzyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide have been discussed in this paper.
Synthesis Methods
The synthesis of N-(2-methoxybenzyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide involves the reaction of 2-(4-(morpholinosulfonyl)phenoxy)acetic acid with 2-methoxybenzylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide. The resulting product is then purified using column chromatography to obtain N-(2-methoxybenzyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide in a pure form.
Scientific Research Applications
N-(2-methoxybenzyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide has been studied for its potential applications in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, N-(2-methoxybenzyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. Inflammation research has shown that N-(2-methoxybenzyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide can reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. In neurodegenerative disorder research, N-(2-methoxybenzyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide has been shown to protect neurons from oxidative stress and prevent neuroinflammation.
properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-(4-morpholin-4-ylsulfonylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O6S/c1-26-19-5-3-2-4-16(19)14-21-20(23)15-28-17-6-8-18(9-7-17)29(24,25)22-10-12-27-13-11-22/h2-9H,10-15H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RORQEYWDUIPBDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)COC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Methoxy-benzyl)-2-[4-(morpholine-4-sulfonyl)-phenoxy]-acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

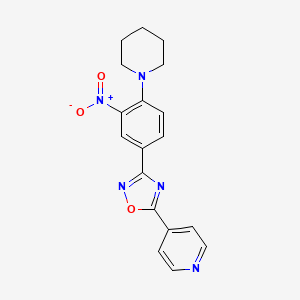


![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzenesulfonamide](/img/structure/B7714745.png)
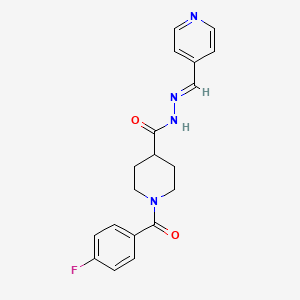
![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7714776.png)
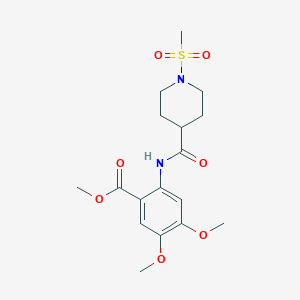




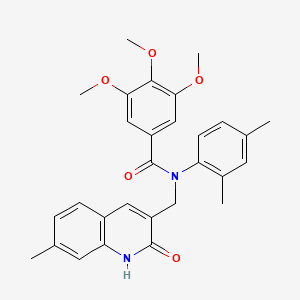
![N-[2-methyl-6-(propan-2-yl)phenyl]-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7714826.png)
